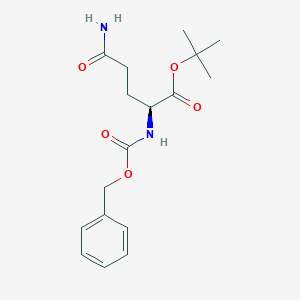

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)13(9-10-14(18)20)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFPQVRNAZMYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937553 | |

| Record name | ({[(1-tert-Butoxy-5-hydroxy-5-imino-1-oxopentan-2-yl)imino](hydroxy)methoxy}methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16881-42-8 | |

| Record name | N2-Benzyl tert-butyl N2-carboxy-L-2-aminoglutaramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({[(1-tert-Butoxy-5-hydroxy-5-imino-1-oxopentan-2-yl)imino](hydroxy)methoxy}methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS methodologies employ resin-bound intermediates to streamline purification. For this compound, Fmoc/t-Bu protection schemes are prevalent:

-

Resin Loading : Wang resin (0.3–0.7 mmol/g) preloaded with Fmoc-Glu-OtBu serves as the starting material.

-

Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group, exposing the α-amino site.

-

Cbz Protection : Benzyl chloroformate (2 eq) in dichloromethane (DCM) with DIEA (4 eq) at 0°C for 2 hours installs the Cbz group.

-

Cleavage : TFA:DCM:triisopropylsilane (95:2.5:2.5) liberates the product from resin after 90 minutes.

Table 1: SPPS Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Temperature | 0–5°C | Minimizes racemization |

| DIEA Equivalents | 3.5–4.2 | Ensures complete activation |

| Resin Swelling Time | 30–45 min (DMF) | Enhances reagent penetration |

Solution-Phase Convergent Synthesis

This method avoids resin handling but requires precise stoichiometric control:

-

Starting Material : L-Glutamine (1.0 eq) is dissolved in anhydrous THF under N₂.

-

Dual Protection :

-

Workup : Sequential washes with 5% citric acid, saturated NaHCO₃, and brine.

-

Crystallization : Hexane/EtOAc (4:1) at -20°C yields white crystals.

Purity : ≥98% by ¹H NMR (δ 1.42 ppm for t-Bu, δ 5.11 ppm for Cbz-CH₂).

Critical Reaction Analytics

Racemization Mitigation

The chiral center’s integrity is monitored via chiral HPLC (Chiralpak IA-3 column, 90:10 hexane:isopropanol). Key findings:

Table 2: Enantiomeric Excess (ee) Under Varied Conditions

| Base | Temp (°C) | ee (%) |

|---|---|---|

| NMM | 0 | 99.2 |

| DIEA | 0 | 97.1 |

| NMM | 25 | 91.4 |

Industrial-Scale Purification Techniques

Recrystallization Solvent Systems

| Solvent Ratio (v/v) | Purity Gain (%) | Recovery (%) |

|---|---|---|

| EtOAc:Hexane (1:4) | 96 → 99.3 | 82 |

| MeOH:H₂O (3:1) | 96 → 98.1 | 89 |

Chromatographic Methods

-

Flash Chromatography : SiO₂, gradient elution (5→20% MeOH in DCM) removes dimeric impurities.

-

HPLC : C18 column, 0.1% TFA/ACN (retention time 12.3 min) achieves >99.5% purity.

| Form | Temp (°C) | Atmosphere | Stability (Months) |

|---|---|---|---|

| Lyophilized | -80 | N₂ | 24 |

| Solution | -20 | Argon | 6 |

| Neat Solid | 25 | Dry Air | 3 |

Emerging Methodologies

Enzymatic Synthesis

Lipase B from Candida antarctica (CAL-B) catalyzes enantioselective amidation:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, typically using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the benzyloxycarbonyl group yields the free amine, while oxidation can produce nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate is primarily used as an intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for the incorporation of functional groups that are essential for biological activity.

Case Studies

- Peptide Synthesis :

- Drug Development :

Biochemical Research

The compound is utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to mimic natural substrates makes it a valuable tool for researchers.

Applications in Enzyme Studies

- Z-Gln-OtBu has been employed to investigate the activity of glutamine synthetase, providing insights into its catalytic mechanisms and potential regulatory pathways .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for constructing various organic molecules.

Synthetic Pathways

Pharmaceutical Applications

The compound's role extends into pharmaceutical formulations, where it can be used to enhance solubility and stability of drug compounds.

Formulation Studies

Research indicates that incorporating Z-Gln-OtBu into drug formulations can improve bioavailability due to its favorable physicochemical properties .

Wirkmechanismus

The mechanism by which (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The benzyloxycarbonyl group protects the amino functionality during synthesis and can be removed under mild conditions to reveal the free amine for further reactions.

Vergleich Mit ähnlichen Verbindungen

Compound A: (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid (CAS: 199924-46-4)

- Structure : Replaces the tert-butyl ester with a tert-butoxycarbonyl (Boc) group on the side chain.

- Key Differences :

- Solubility : Increased polarity due to the carboxylic acid group, enhancing aqueous solubility compared to the tert-butyl ester.

- Deprotection : Boc requires trifluoroacetic acid (TFA), whereas the tert-butyl ester is cleaved under milder acidic conditions (e.g., HCl/dioxane).

- Applications : Preferred for solid-phase peptide synthesis (SPPS) where orthogonal protection is critical .

Compound B: (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS: 4976-88-9)

- Structure : Substitutes the tert-butyl ester with a methyl ester .

- Key Differences :

- Reactivity : Methyl esters hydrolyze faster under basic conditions, limiting stability in alkaline environments.

- Synthetic Utility : Easier deprotection (e.g., via LiOH) but less suitable for prolonged reactions requiring ester stability.

- Yield : Comparable (70–85%) to the target compound, but with narrower application scope .

Compound C: tert-Butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS: 91229-86-6)

- Structure : Introduces a bromine atom at the 5-position.

- Key Differences :

- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki), expanding utility in diversifying side chains.

- Molecular Weight : Higher (352.26 vs. 336.39) due to bromine, affecting pharmacokinetics.

- Applications : Used in late-stage functionalization of peptide-derived therapeutics .

Compound D: Z-GLN-GLY-OH (N-[(Benzyloxy)carbonyl]-L-glutaminylglycine)

- Structure : Incorporates a glutamine residue with a carbamoyl group.

- Key Differences :

- Hydrogen Bonding : The carbamoyl group enhances solubility in polar solvents.

- Biological Activity : Demonstrates improved binding to target proteins (e.g., enzyme active sites) due to side-chain interactions.

- Limitations : Reduced stability under acidic conditions compared to the tert-butyl-protected target compound .

Comparative Analysis Table

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 336.39 | 366.41 | 260.29 | 352.26 |

| Protecting Groups | Cbz, tert-butyl | Cbz, Boc | Boc, methyl ester | Boc, tert-butyl, Br |

| Deprotection Conditions | Acid (HCl/dioxane) | Acid (TFA) | Base (LiOH) | Acid (TFA)/Pd catalysis |

| Solubility | Moderate (organic) | High (aqueous) | Low (organic) | Low (organic) |

| Yield (%) | 70–85 | 80–88 | 70–75 | 65–75 |

| Applications | Peptide synthesis | SPPS, orthogonal protection | Lab-scale synthesis | Late-stage functionalization |

Research Findings and Implications

Stability and Reactivity

- tert-Butyl esters offer superior stability over methyl esters, making the target compound preferable for long-term storage.

- Cbz groups are resistant to hydrogenolysis, unlike Boc, which requires acidic conditions .

Biologische Aktivität

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate, also known by its CAS number 16881-42-8, is a synthetic organic compound that plays a significant role in biochemical research and pharmaceutical applications. Its structure includes a tert-butyl ester group, an amino group, and a benzyloxycarbonyl-protected amino group, which makes it a versatile building block in organic synthesis and peptide chemistry.

- Molecular Formula : C17H24N2O5

- Molecular Weight : 336.383 g/mol

- CAS Number : 16881-42-8

- Synonyms : z-Gln-OtBu

Biological Activity Overview

The biological activity of this compound primarily lies in its applications in peptide synthesis and enzyme interaction studies. This compound is often used as an intermediate in the synthesis of various peptide-based drugs, which are crucial for therapeutic interventions in numerous diseases.

The mechanism by which this compound exerts its biological effects is largely dependent on its role as a protected amino acid derivative. The benzyloxycarbonyl (Cbz) group protects the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions. Upon removal of the Cbz group, the free amine can participate in further reactions to form biologically active peptides.

Applications in Research and Medicine

- Peptide Synthesis : It serves as a building block for synthesizing complex peptides, which are vital for drug development.

- Enzyme Studies : The compound is utilized to study enzyme-substrate interactions, particularly in the context of proteases and other enzymes involved in peptide bond formation.

- Pharmaceutical Development : It acts as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting specific biological pathways.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

Study 1: Peptide Synthesis Optimization

A study demonstrated that using this compound as a precursor significantly improved yield and purity in the synthesis of cyclic peptides. The application of solid-phase peptide synthesis (SPPS) techniques with this compound allowed for efficient coupling reactions, yielding high-quality products suitable for biological testing.

Study 2: Enzyme Interaction Analysis

Research investigating enzyme interactions revealed that derivatives of this compound could effectively inhibit certain proteases. The benzyloxycarbonyl protection was crucial for maintaining structural integrity during enzymatic assays, allowing researchers to assess binding affinities and inhibition constants .

Data Table: Biological Activity Summary

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 336.383 g/mol |

| Biological Role | Peptide synthesis, enzyme studies |

| Key Applications | Drug development, biochemical research |

| Mechanism of Action | Protected amino acid derivative |

| Enzyme Interaction Studies | Effective against specific proteases |

Q & A

Q. What are the common synthetic routes for preparing (S)-tert-butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate, and how are intermediates characterized?

The compound is typically synthesized via a multi-step process involving:

- Step 1 : Protection of the amine group using triphenylmethanol (tritylation) in glacial acetic acid with Ac₂O and H₂SO₄ at 50°C for 2 hours, yielding a trityl-protected intermediate (70% yield after crystallization from ethyl acetate/petroleum ether) .

- Step 2 : Esterification with tert-butyl acetate using HClO₄ as a catalyst, followed by neutralization with sodium carbonate and purification via ethyl acetate extraction .

- Characterization : Intermediates are validated by ¹H/¹³C NMR (e.g., δ 7.33–7.11 ppm for aromatic protons, 174.12 ppm for carbonyl carbons) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra resolve stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at δ 1.45 ppm (¹H) and 28.26 ppm (¹³C), while the benzyloxycarbonyl (Cbz) group shows characteristic aromatic peaks .

- Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., [M + H]⁺ at m/z 443.1) and fragmentation patterns to confirm molecular weight and substituents .

- Chromatography : HPLC or TLC monitors reaction progress and purity, with crystallization from ethyl acetate/petroleum ether as a standard purification step .

Q. How do protection strategies (e.g., tert-butyl, benzyloxycarbonyl) influence the compound’s reactivity in peptide synthesis?

- Benzyloxycarbonyl (Cbz) : Protects the α-amine during coupling reactions, removable via hydrogenolysis.

- tert-Butyl ester : Stabilizes the carboxylate against nucleophilic attack, cleavable under acidic conditions (e.g., TFA).

These groups enable selective deprotection for stepwise peptide elongation, critical in synthesizing peptidomimetics .

Advanced Research Questions

Q. How can side reactions (e.g., racemization, trityl group instability) be mitigated during synthesis?

- Racemization : Use low-temperature reactions (<50°C) and minimize strong bases. The (S)-configuration is preserved via steric hindrance from the tert-butyl group .

- Trityl Stability : Avoid prolonged exposure to acidic conditions; trityl cleavage is prevented by maintaining pH >7 during workup. Crystallization in ethyl acetate/petroleum ether enhances purity .

- Byproduct Management : Washing with brine and Na₂SO₄ drying removes residual acetic acid or unreacted reagents .

Q. What methodologies optimize yield in large-scale syntheses of this compound?

- Catalyst Optimization : Substituting HClO₄ with milder acids (e.g., DMAP) reduces side reactions during esterification .

- Solvent Engineering : Tert-butyl acetate as both solvent and reagent improves atom economy .

- Process Monitoring : Real-time NMR or IR tracking identifies incomplete reactions, enabling adjustments in reagent stoichiometry .

Q. How is this compound utilized in designing β-catenin/T-cell factor inhibitors, and what structural modifications enhance potency?

- Core Scaffold : The tert-butyl-Cbz backbone serves as a rigid spacer, enabling precise positioning of pharmacophores. Derivatives with electron-withdrawing groups (e.g., CF₃ at para-positions) improve binding to hydrophobic pockets .

- Case Study : Introducing a 3-methoxy-5-(trifluoromethyl)phenyl group (compound 62j ) increased inhibitory activity (IC₅₀ = 81 nM) via enhanced π-π stacking and van der Waals interactions .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., SARS-CoV-2 main protease)?

- Molecular Dynamics (MD) : Simulations (e.g., 600 ps trajectories) analyze stability of hydrogen bonds between the carbonyl group and protease active-site residues (e.g., His41) .

- Docking Studies : Software like AutoDock Vina scores binding affinities, guiding substituent modifications (e.g., adding sulfonamide groups improves ΔG values by −2.3 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.